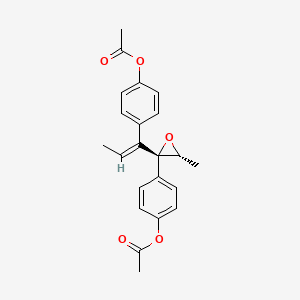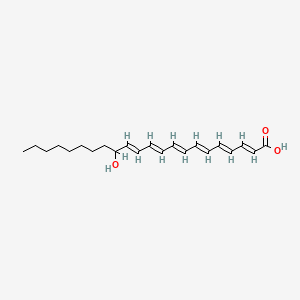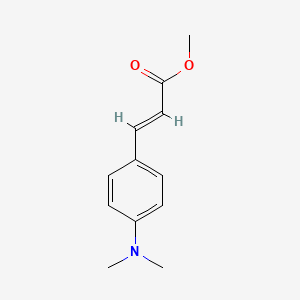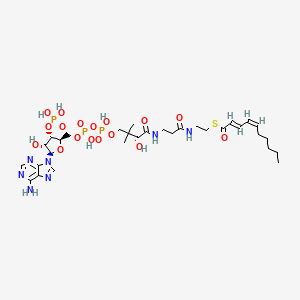
2-trans-4-cis-decadienoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA, also known as 2-trans-4-cis-decadienoyl-coenzyme A or 2, 4-decadienoyl-CoA, belongs to the class of organic compounds known as medium-chain 2-enoyl coas. These are organic compounds containing a coenzyme A substructure linked to a medium-chain 2-enoyl chain of 5 to 12 carbon atoms. Thus, (2-trans, 4-cis)-deca-2, 4-dienoyl-CoA is considered to be a fatty ester lipid molecule (2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) (2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA has been primarily detected in urine. Within the cell, (2-trans, 4-cis)-deca-2, 4-dienoyl-CoA is primarily located in the cytoplasm (2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA can be biosynthesized from coenzyme A.
(2E,4Z)-deca-2,4-dienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2-trans,4-cis)-deca-2,4-dienoic acid. It is a medium-chain fatty acyl-CoA, an unsaturated fatty acyl-CoA and a (2E,4Z)-dienoyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a (2E,4Z)-deca-2,4-dienoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Metabolic Pathways and Biochemical Functions
Adipocyte Gene Expression and Lipid Composition : Conjugated linoleic acids, such as 2-trans-4-cis-decadienoyl-CoA, play a role in modulating lipid composition and gene expression in differentiating adipocytes. Treatment with certain isomers of conjugated linoleic acid resulted in altered expression of genes including the stearoyl-CoA desaturase 1 gene (SCD1) and affected the lipid droplet size and fatty acid composition in 3T3-L1 adipocytes (Choi et al., 2000).
Biofilm Dispersion in Bacteria : In bacterial systems like Pseudomonas aeruginosa, certain enoyl-coenzyme A hydratases/isomerases, which are involved in the synthesis of biofilm dispersion autoinducers such as cis-2-decenoic acid, play a crucial role in biofilm formation and dispersion. This highlights the importance of these enzymes and their substrates, potentially including 2-trans-4-cis-decadienoyl-CoA, in bacterial communication and biofilm dynamics (Amari et al., 2013).
Enzymatic Mechanisms and Redox Reactions : The 2,4-dienoyl-CoA reductase enzyme, which interacts with substrates like 2-trans-4-cis-decadienoyl-CoA, involves a stepwise chemical mechanism where hydride transfer from NADPH is followed by protonation of the dienolate intermediate. This mechanism plays a pivotal role in metabolic pathways involving fatty acids (Fillgrove & Anderson, 2001).
Structural and Molecular Biology
Enzyme Structure and Functionality : Studies on the stereochemical course of reduction of dienoyl-coenzyme A thiolesters by 2,4-dienoyl-CoA reductase provide insights into the enzyme-substrate interaction and the functional groups involved. This knowledge is crucial for understanding the role of substrates like 2-trans-4-cis-decadienoyl-CoA in enzymatic reactions and fatty acid metabolism (Fillgrove & Anderson, 2000).
Protein Engineering and Purification : The expression, purification, and characterization of enzymes like human mitochondrial 2,4-dienoyl-CoA reductase are critical for understanding their role in beta-oxidation of unsaturated fatty acids. Substrates such as 2-trans-4-cis-decadienoyl-CoA are central to the enzymatic processes studied, paving the way for further research in enzyme functionality and structure (Chu et al., 2003).
Propiedades
Número CAS |
79315-17-6 |
|---|---|
Fórmula molecular |
C31H50N7O17P3S |
Peso molecular |
917.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4Z)-deca-2,4-dienethioate |
InChI |
InChI=1S/C31H50N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h8-11,18-20,24-26,30,41-42H,4-7,12-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-8-,11-10+/t20-,24-,25-,26+,30-/m1/s1 |
Clave InChI |
FASAKYLWSRDQOH-IMVFQKDNSA-N |
SMILES isomérico |
CCCCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
2,4-decadienoyl-CoA 2,4-decadienoyl-coenzyme A 2-trans,4-cis-decadienoyl-CoA coenzyme A, 2,4-decadienoyl- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]octadec-9-enamide](/img/structure/B1236305.png)
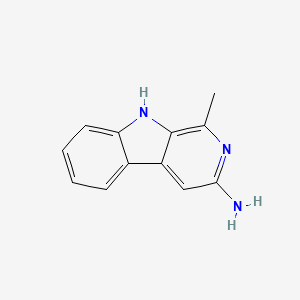
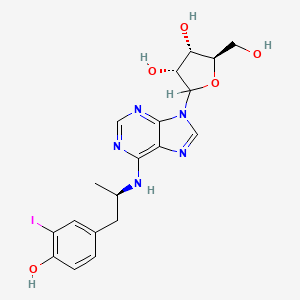

![(6aR)-5-bromo-N-[(1S,4R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1236311.png)
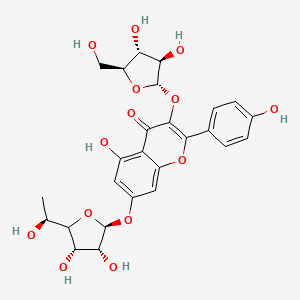
![(2Z)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide](/img/structure/B1236317.png)

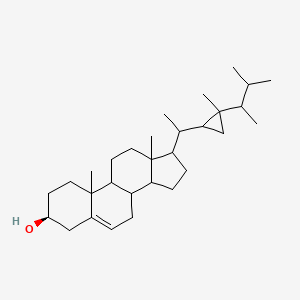
![6-[(1R,5R)-5-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1236322.png)
